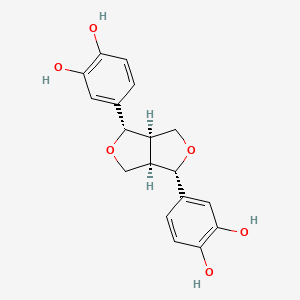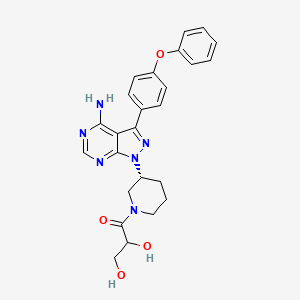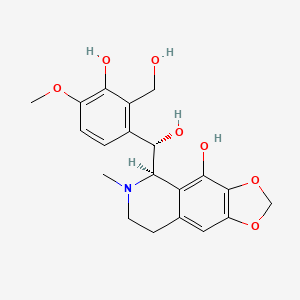
Narcotolinogendiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narcotolinogendiol (NLG) is a novel synthetic compound derived from the alkaloid narcotine, a natural product found in the leaves of certain species of the Solanaceae family. NLG has been found to possess a variety of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and anti-depressant effects. NLG has also been studied for its potential therapeutic applications in a variety of conditions, including cancer, chronic pain, and anxiety.
Aplicaciones Científicas De Investigación
Pharmacogenetics in Addiction Treatment : Pharmacogenetic tests in narcology can predict the effectiveness and tolerability of addiction pharmacotherapy. Genetic engineering methods could emerge as new approaches in addiction treatment (Krupitsky, Akhmetova, & Asadullin, 2019).
Genetic Basis of Narcolepsy : Canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. This discovery has led to new therapeutic approaches for narcoleptic patients (Lin et al., 1999).
Pharmacogenomics in Clinical Practice : The NIH Pharmacogenetics Research Network aims to correlate drug response with genetic variation. This research spans various medical disorders and focuses on proteins that interact with drugs, paving the way for personalized medicine (Giacomini et al., 2007).
Advances in Narcolepsy Treatment : Recent advancements in narcolepsy treatment include wake-promoting agents, selective histamine H3 receptor inverse agonists, and the development of nonpeptide orexin receptor agonists. Immune-based therapies might also play a role in the future (Barateau & Dauvilliers, 2019).
Orexin System in Sleep Disorders : The orexin system, involving orexin receptors and neuropeptide agonists, is a key area for developing treatments for narcolepsy and insomnia. FDA-approved orexin receptor antagonists have been effective for insomnia treatment (Roecker, Cox, & Coleman, 2016).
Pharmacogenetics in Psychiatry : Pharmacogenetic research in psychiatry has found correlations between genetic variants and drug responses, particularly in dopaminergic and serotonergic receptors. This knowledge aids in designing safer and more efficient psychiatric drugs (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).
Pharmacogenomics for Individualized Medicine : The goal of pharmacogenomics is to individualize therapy based on the variability of the human genome's influence on drug response. Translational research in this area ranges from genotype-phenotype relationship discovery to clinical trials (Crews et al., 2012).
Propiedades
IUPAC Name |
(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFLKQCTMVJZLG-AEFFLSMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotolinogendiol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

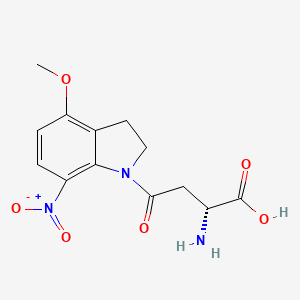
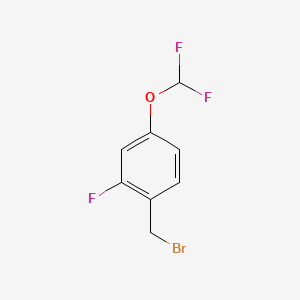
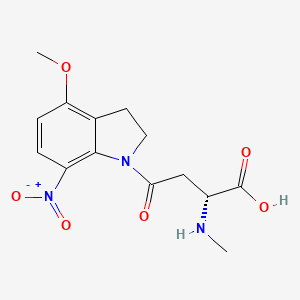
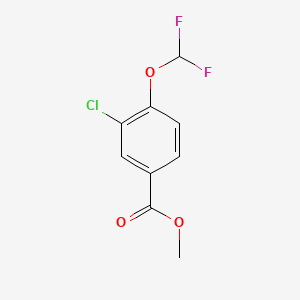
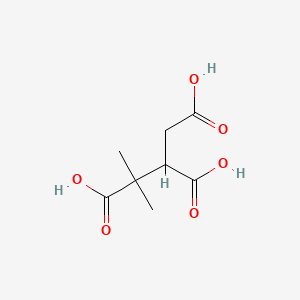
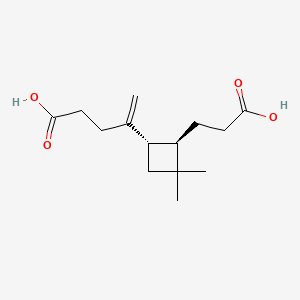
![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/no-structure.png)
![6,6-Dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one](/img/structure/B565851.png)
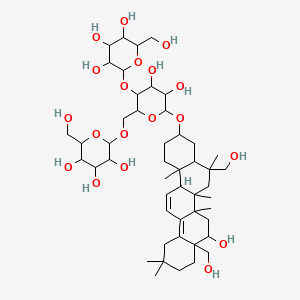
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
